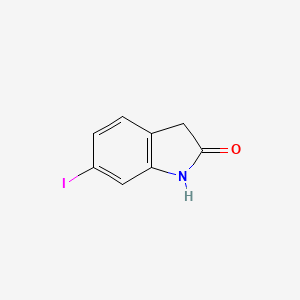

6-Iodoindolin-2-one

Description

BenchChem offers high-quality 6-Iodoindolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Iodoindolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEPVMQRMXPCMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)I)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697464 | |

| Record name | 6-Iodo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919103-45-0 | |

| Record name | 6-Iodo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-iodo-2-oxindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Indolinone Core

An In-Depth Technical Guide to 6-Iodoindolin-2-one: Structure, Synthesis, and Applications

This guide provides an in-depth exploration of 6-iodoindolin-2-one, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its structural and physicochemical characteristics, present detailed and mechanistically-grounded synthetic protocols, and discuss its critical role in the development of targeted therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

The indolin-2-one (or oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic framework provides a versatile template for introducing functional groups in a well-defined three-dimensional space, enabling precise interactions with biological targets. The introduction of a halogen, specifically iodine at the C6 position, transforms the otherwise stable benzene ring into a reactive handle for sophisticated molecular engineering, primarily through transition-metal-catalyzed cross-coupling reactions.[3]

6-Iodoindolin-2-one has emerged as a particularly valuable intermediate in the synthesis of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][3][4] The iodine atom serves as a key point of diversification, allowing for the facile introduction of various aryl and heteroaryl moieties via reactions like the Suzuki or Heck coupling, which is fundamental in building the complex pharmacophores required for potent and selective kinase inhibition.

Molecular Structure and Physicochemical Properties

Understanding the fundamental properties of 6-iodoindolin-2-one is essential for its effective use in synthesis.

Chemical Structure

The molecule consists of a bicyclic structure where a benzene ring is fused to a five-membered lactam (a cyclic amide) ring. The iodine atom is substituted at position 6 of the benzene ring, and a carbonyl group is present at position 2 of the pyrrolidinone ring.

Caption: Workflow for the multi-step synthesis of 6-Iodoindolin-2-one.

Step 1: Electrophilic Iodination of 2-Chloro-nitrobenzene

-

Objective: To regioselectively introduce an iodine atom onto the aromatic ring, directed by the existing substituents.

-

Causality: The nitro group is a strong deactivating group and a meta-director, while the chloro group is deactivating but an ortho-, para-director. The position para to the chlorine and meta to the nitro group (C5) is the most activated site for electrophilic substitution. A strong iodinating system (I₂ activated by an oxidant like NaIO₄ in strong acid) is required to overcome the deactivated nature of the ring.

-

Protocol:

-

Charge a jacketed reactor with acetic acid and acetic anhydride at 10 °C.

-

Add sodium periodate (NaIO₄) and iodine (I₂) powders under stirring.

-

Carefully add concentrated sulfuric acid (H₂SO₄) dropwise, maintaining the internal temperature below 30 °C.

-

Add 2-chloro-nitrobenzene in one portion and gradually heat the mixture to ~64 °C.

-

Monitor the reaction by HPLC or TLC until the starting material is consumed.

-

Cool the reaction mixture and quench by pouring it into an ice/water slurry.

-

Filter the resulting solid, wash with water, and dry to yield 2-chloro-5-iodonitrobenzene.

-

Step 2: Nucleophilic Aromatic Substitution with a Malonate Ester

-

Objective: To displace the chlorine atom with a carbon nucleophile, installing the backbone for the future lactam ring.

-

Causality: The nitro group ortho to the chlorine atom strongly activates it towards nucleophilic aromatic substitution (SNAAr). A soft carbon nucleophile, the enolate of dimethylmalonate (generated in situ with a base like sodium ethoxide), readily displaces the chloride.

-

Protocol:

-

To a jacketed reactor, charge N,N-dimethylacetamide (DMAc) and sodium ethoxide (NaOEt) powder at 20 °C.

-

Add diethylmalonate dropwise, maintaining the temperature around 10 °C to control the exothermic enolate formation.

-

Add the 2-chloro-5-iodonitrobenzene from Step 1 and heat the mixture.

-

Monitor the reaction for completion.

-

Cool the mixture and quench with a cold aqueous HCl solution.

-

Stir for an additional hour to ensure complete precipitation.

-

Collect the solid by filtration and wash with water to afford 2-(4-iodo-2-nitrobenzene)-dimethylmalonate.

-

Step 3: Reductive Cyclization and Decarboxylation

-

Objective: To simultaneously reduce the nitro group to an amine and induce intramolecular cyclization to form the indolinone ring.

-

Causality: Tin(II) chloride (SnCl₂) is a classical reagent for the reduction of aromatic nitro groups to anilines. In an alcoholic solvent under heat, the newly formed aniline immediately attacks one of the adjacent ester carbonyls in an intramolecular fashion. This cyclization (lactamization) is followed by the hydrolysis and decarboxylation of the remaining ester group under the reaction conditions, leading directly to the final product.

-

Protocol:

-

Charge a reactor with 2-(4-iodo-2-nitrobenzene)-dimethylmalonate and ethanol.

-

Add a portion of tin(II) chloride dihydrate (SnCl₂·2H₂O) powder and heat the mixture to 70 °C for 1 hour.

-

Add the remaining portions of SnCl₂·2H₂O and continue stirring until the reaction is complete.

-

Cool the mixture and collect the solid by filtration.

-

Wash the crude solid with water.

-

Purify the crude product by recrystallization from acetic acid, followed by washing with aqueous HCl, to yield high-purity 6-iodoindolin-2-one. [5][6]

-

Alternative Synthetic Routes

Direct Iodination of Indolin-2-one:

A more convergent approach is the direct electrophilic iodination of commercially available indolin-2-one (oxindole).

-

Mechanism: This reaction proceeds via electrophilic aromatic substitution. The choice of iodinating agent and reaction conditions is critical to control regioselectivity. Reagents such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent (e.g., HIO₃) are commonly used. [7]* Challenges and Rationale: The oxindole ring system is activated towards electrophilic substitution. The primary challenge is achieving selectivity for the C6 position over the more electronically activated C5 and C7 positions. The directing influence of the acyl-amino group and steric factors can be manipulated by adjusting solvents and reagents, but mixtures of isomers are common, often requiring chromatographic separation.

Synthesis via Sandmeyer Reaction:

This classical transformation provides a reliable, albeit longer, route from an amino-precursor. [8][9]

-

Mechanism: The Sandmeyer reaction converts a primary aromatic amine into a diazonium salt, which is then displaced by an iodide nucleophile. [10][11]The process does not typically require a copper catalyst for iodination, unlike chlorination or bromination. [10]* Workflow:

-

Diazotization: 6-Aminoindolin-2-one is treated with sodium nitrite (NaNO₂) in a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Iodide Displacement: A solution of potassium iodide (KI) is added to the in-situ generated diazonium salt. The diazonium group, being an excellent leaving group (N₂ gas), is displaced by the iodide ion to form 6-iodoindolin-2-one.

-

Applications in Medicinal Chemistry

The iodine atom at the C6 position is the key to the synthetic utility of 6-iodoindolin-2-one. It serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the construction of carbon-carbon and carbon-heteroatom bonds.

Caption: Use of 6-Iodoindolin-2-one in Suzuki cross-coupling reactions.

This reactivity is extensively exploited in the synthesis of tyrosine kinase inhibitors. For example, the core of Sunitinib, an FDA-approved drug for renal cell carcinoma, is an indolinone derivative. The synthesis of such complex molecules often involves a key step where a C6-halogenated indolinone is coupled with a suitable aromatic or heteroaromatic partner.

Safety and Handling

6-Iodoindolin-2-one is an irritant and should be handled with appropriate care. [12]* Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light to prevent degradation.

Conclusion

6-Iodoindolin-2-one is a high-value synthetic intermediate whose importance is firmly established in the field of medicinal chemistry. Its well-defined structure and the strategic placement of the iodine atom provide a robust platform for the synthesis of complex molecular architectures, particularly for the development of targeted cancer therapies. The detailed multi-step synthesis presented here offers a reliable and scalable method for its preparation, while alternative routes like direct iodination or the Sandmeyer reaction provide additional strategic options for the synthetic chemist. A thorough understanding of its properties and synthesis is therefore essential for any researcher working in drug discovery and development.

References

-

ResearchGate. (n.d.). Iodine catalysed synthesis of C‐3‐quaternary oxindole derivatives. Retrieved February 12, 2026, from [Link]

-

ChemBK. (2024, April 9). 6-Iodoindolin-2-one. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 6-Iodo-3-methyl-indolin-2-one. Retrieved February 12, 2026, from [Link]

-

MySkinRecipes. (n.d.). 6-Iodoindolin-2-one. Retrieved February 12, 2026, from [Link]

-

White Rose eTheses Online. (n.d.). Synthesis and Reactions of Novel Oxindoles. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved February 12, 2026, from [Link]

-

PubChem. (2024, January 24). 3,3-Difluoro-6-iodoindolin-2-one. Retrieved February 12, 2026, from [Link]

-

PubChemLite. (n.d.). 6-iodo-2-oxindole (C8H6INO). Retrieved February 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved February 12, 2026, from [Link]

-

Gershon, H., & Clark, D. D. (2002). Preparation and antifungal activity of 3-iodo- and 6-iodo-8-quinolinols. Monatshefte für Chemie / Chemical Monthly, 133(11), 1325-1330. Retrieved from [Link]

-

PubChem. (n.d.). 6-Iodoindoline. Retrieved February 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 12, 2026, from [Link]

-

ACS Publications. (2010, June 4). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). 8-Iodo-quinolinium chloride dihydrate. Retrieved February 12, 2026, from [Link]

-

YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved February 12, 2026, from [Link]

-

L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved February 12, 2026, from [Link]

- Google Patents. (n.d.). US8975418B2 - Process for preparing 6-iodo-2-oxindole.

- Google Patents. (n.d.). WO2014037307A1 - Process for preparing 6-iodo-2-oxindole.

-

MDPI. (n.d.). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Retrieved February 12, 2026, from [Link]

-

PubMed. (2006, March). Synthesis and biological activity of 6H-isoindolo[2,1-a]indol-6-ones, analogues of batracylin, and related compounds. Retrieved February 12, 2026, from [Link]

-

PMC. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Retrieved February 12, 2026, from [Link]

-

PMC. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Retrieved February 12, 2026, from [Link]

-

Oncotarget. (n.d.). Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H-NMR (600 MHz in DMSO-d 6 ) and 13 C-NMR data (150 MHz in DMSO-d 6 ) of 1-3. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones, Analogues of Batracylin, and Related Compounds. Retrieved February 12, 2026, from [Link]

-

PMC. (2025, July 1). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 5-Iodoindolin-2-one. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H NMR study of 6‐iodo‐2‐pyridone (1e)‐catalyzed ester aminolysis. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 2-Iodoaniline. Retrieved February 12, 2026, from [Link]

-

SciRP.org. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3(1). Retrieved from [Link] pharmacology-&pharmacy_2012011011154562.html

-

PubMed. (n.d.). Discovery of novel indolinone-based, potent, selective and brain penetrant inhibitors of LRRK2. Retrieved February 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved February 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). 4-nitroindole. Retrieved February 12, 2026, from [Link]

-

ScienceDirect. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra (C6D6, 600MHz) of compounds 1 (top) and 2 (bottom). Retrieved February 12, 2026, from [Link]

Sources

- 1. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scirp.org [scirp.org]

- 3. 6-Iodoindolin-2-one [myskinrecipes.com]

- 4. Discovery of novel indolinone-based, potent, selective and brain penetrant inhibitors of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US8975418B2 - Process for preparing 6-iodo-2-oxindole - Google Patents [patents.google.com]

- 6. WO2014037307A1 - Process for preparing 6-iodo-2-oxindole - Google Patents [patents.google.com]

- 7. research.library.fordham.edu [research.library.fordham.edu]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. chembk.com [chembk.com]

Technical Guide: 6-Iodoindolin-2-one – Synthesis, Properties, and Medicinal Chemistry Applications

Executive Summary

6-Iodoindolin-2-one (also known as 6-iodooxindole ) is a halogenated derivative of the oxindole (indolin-2-one) scaffold.[1] It serves as a critical intermediate in the synthesis of small-molecule kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR. The iodine substituent at the C6 position provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the rapid diversification of the oxindole core—a "privileged structure" in medicinal chemistry.

This guide details the chemical identity, validated synthesis protocols, and application workflows for 6-iodoindolin-2-one, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Physical Properties[2][3][4][5][6][7]

The following data establishes the baseline identity for 6-iodoindolin-2-one. Note that the CAS number 919103-45-0 is specific to this isomer; researchers must distinguish it from the more common 5-iodo isomer.

| Property | Value |

| Chemical Name | 6-Iodoindolin-2-one |

| Synonyms | 6-Iodooxindole; 6-Iodo-1,3-dihydro-2H-indol-2-one |

| CAS Number | 919103-45-0 |

| Molecular Formula | C₈H₆INO |

| Molecular Weight | 259.04 g/mol |

| Exact Mass | 258.9494 Da |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM |

| SMILES | O=C1CC2=C(C=C(I)C=C2)N1 |

Synthetic Methodology: Wolff-Kishner Reduction

The most robust and scalable route to 6-iodoindolin-2-one is the reduction of 6-iodoisatin . This approach avoids the regioselectivity issues often encountered when attempting to halogenate the oxindole core directly.

Reaction Scheme

The synthesis proceeds via the formation of a hydrazone intermediate, followed by base-mediated decomposition (Wolff-Kishner conditions) to release nitrogen and yield the lactam.

Figure 1: Synthetic pathway from 6-iodoisatin to 6-iodoindolin-2-one.[1][2][3]

Detailed Protocol

Reagents:

-

6-Iodoisatin (1.0 equiv)[4]

-

Hydrazine hydrate (10.0 equiv)

-

Ethanol (Solvent)

-

Sodium ethoxide (NaOEt) or Potassium Hydroxide (KOH)

Step-by-Step Procedure:

-

Hydrazone Formation:

-

Dissolve 6-iodoisatin (e.g., 5.0 g) in Ethanol (50 mL).

-

Add Hydrazine hydrate (excess) dropwise at room temperature.

-

Reflux the mixture for 1–2 hours. The deep orange/red color of the isatin will shift to a lighter yellow suspension as the hydrazone precipitates.

-

Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of the starting material.

-

-

Reduction:

-

Add base (NaOEt or KOH pellets) to the reaction mixture.

-

Continue refluxing for 4–6 hours. Evolution of nitrogen gas (N₂) indicates the reduction is proceeding.

-

Note: For difficult substrates, switching the solvent to ethylene glycol and heating to 140°C may improve yield, but standard ethanol reflux is typically sufficient for halo-oxindoles.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-water (200 mL) and acidify with 1M HCl to pH ~3–4.

-

The product will precipitate as an off-white or beige solid.

-

Filter the solid, wash with water, and dry under vacuum.

-

-

Purification:

-

Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH) if necessary.

-

Analytical Characterization

Validation of the structure relies on confirming the loss of the C3-carbonyl (from isatin) and the integrity of the iodine substituent.

NMR Spectroscopy (DMSO-d₆)

-

¹H NMR:

-

δ 10.5 ppm (s, 1H, NH): Broad singlet, characteristic of the lactam NH.

-

δ 7.2–7.4 ppm (m, Ar-H): Aromatic protons. The proton at C7 (ortho to I and NH) typically appears as a doublet or singlet with fine coupling.

-

δ 3.52 ppm (s, 2H, CH₂): The defining signal. The C3 carbonyl of isatin is replaced by a methylene group. This singlet integrates to 2 protons, confirming the reduction to oxindole.

-

-

¹³C NMR:

-

δ ~176 ppm (C=O): Amide carbonyl.

-

δ ~36 ppm (CH₂): C3 methylene carbon.

-

δ ~92 ppm (C-I): Carbon attached to Iodine (significantly upfield due to the heavy atom effect).

-

Mass Spectrometry

-

ESI-MS: [M+H]⁺ = 260.0.

-

Isotope Pattern: Iodine is monoisotopic, so no M+2 pattern (unlike Cl or Br), but the mass defect is distinct.

Medicinal Chemistry Applications

6-Iodoindolin-2-one is a high-value scaffold because it combines the hydrogen-bond donor/acceptor properties of the lactam with a reactive handle (Iodine) for library generation.

Structural Activity Relationship (SAR) Workflow

The iodine at position 6 allows for the introduction of aryl, heteroaryl, or alkynyl groups to probe the hydrophobic pockets of kinase enzymes.

Figure 2: Diversification strategies using the 6-iodooxindole core.

-

C6-Functionalization: The iodine atom is highly reactive toward Palladium-catalyzed cross-coupling. This is used to extend the molecule into the "solvent-front" or hydrophobic regions of a binding pocket.

-

C3-Functionalization: The methylene group at C3 is acidic. Condensation with aldehydes (Knoevenagel reaction) yields 3-alkylidene oxindoles, a class of compounds that includes the drug Sunitinib . The 6-iodo group remains intact during this condensation, allowing for late-stage diversification.

Safety and Handling

-

Hazards: 6-Iodoindolin-2-one is an organic solid that may be harmful if swallowed or inhaled. It is a potential skin and eye irritant.

-

Light Sensitivity: Organoiodides can be light-sensitive. Store in amber vials or foil-wrapped containers to prevent liberation of free iodine (discoloration).

-

Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen) for long-term stability.

References

-

Appchem. (2024).[5] 6-Iodoindolin-2-one Product Specifications and CAS 919103-45-0 Verification. Retrieved from

-

ChemicalBook. (2024).[6] 6-Iodooxindole Properties and Supplier Data. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted indolin-2-ones. Retrieved from

- Porcs-Makkay, M., et al. (2004). Synthesis of 6-substituted oxindoles via Wolff-Kishner reduction. Tetrahedron. (General protocol reference for halo-oxindole synthesis).

Sources

- 1. 6-Iodoxindole CAS#: 919103-45-0 [amp.chemicalbook.com]

- 2. Buy 1-(2,6-Dichlorophenyl)-2-indolinone | 15362-40-0 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Iodoaniline(615-43-0) 13C NMR spectrum [chemicalbook.com]

- 5. Oxindole | 59-48-3 [chemicalbook.com]

- 6. 5-Iodoindolin-2-one | C8H6INO | CID 9838045 - PubChem [pubchem.ncbi.nlm.nih.gov]

potential therapeutic targets of 6-Iodoindolin-2-one

Topic: The 6-Iodoindolin-2-one Scaffold: A Strategic Pharmacophore for Multi-Target Kinase & Reductase Inhibition Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Halogenated Warhead

6-Iodoindolin-2-one (6-Iodo-oxindole) is not merely a chemical intermediate; it is a privileged pharmacophore in the design of next-generation kinase inhibitors. Unlike its non-halogenated or fluoro-substituted counterparts (e.g., the core of Sunitinib), the 6-iodo derivative offers a unique "halogen handle." This feature exploits the sigma-hole effect —a region of positive electrostatic potential on the iodine atom—facilitating specific halogen bonds with carbonyl backbone residues in kinase hinge regions. Furthermore, it serves as a robust electrophilic anchor for Palladium-catalyzed cross-coupling, enabling the rapid library expansion of 3-substituted indolinones targeting VEGFR, PDGFR, and the selenocysteine active site of Thioredoxin Reductase (TrxR).

Chemical Biology & Structure-Activity Relationships (SAR)

The efficacy of 6-Iodoindolin-2-one derivatives stems from the electronic and steric properties of the oxindole core.

The "Halogen Hole" Advantage

In ATP-competitive inhibition, the oxindole scaffold mimics the purine ring of ATP. The substitution at the C-6 position is critical for selectivity:

-

Steric Fit: The bulky iodine atom (Van der Waals radius ~1.98 Å) fills hydrophobic pockets in the ATP binding site that are too large for fluorine or hydrogen, potentially increasing selectivity for specific kinases like CDK2 or GSK3β .

-

Halogen Bonding: The iodine atom can act as a Lewis acid, forming a halogen bond with Lewis basic residues (e.g., backbone carbonyl oxygen of Glu or Val in the kinase hinge region). This interaction is directional and often stronger than a comparable hydrogen bond.

SAR Optimization Cycle

The 6-iodo moiety allows for late-stage diversification via Suzuki-Miyaura or Sonogashira couplings. This is essential for optimizing "Tail" regions that extend into the solvent-accessible front of the kinase pocket.

Table 1: Comparative SAR of 6-Substituted Indolin-2-ones

| Substituent (C-6) | Electronic Effect | Steric Profile | Primary Utility | Representative Drug Class |

| -H | Neutral | Small | Baseline Scaffold | General Kinase Probes |

| -F | Inductive Withdrawal | Small | Metabolic Stability | Sunitinib (5-F analog) |

| -I (Iodine) | Sigma-Hole Donor | Large | Halogen Bonding / Synthetic Handle | Next-Gen Probes / TrxR Inhibitors |

| -COOMe | Electron Withdrawing | Medium | Polar Interaction | Nintedanib (BIBF 1120) |

Primary Therapeutic Targets

Target A: Receptor Tyrosine Kinases (VEGFR2 / PDGFR)

Derivatives of 6-Iodoindolin-2-one, particularly 3-benzylidene analogs, function as Type I ATP-competitive inhibitors.

-

Mechanism: The oxindole lactam (NH-CO) forms a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Cys919 in VEGFR2). The 6-iodo group interacts with the gatekeeper residue or hydrophobic back-pocket, stabilizing the "DFG-in" active conformation.

-

Therapeutic Outcome: Inhibition of angiogenesis and tumor cell proliferation.

Target B: Thioredoxin Reductase (TrxR)

Unlike kinase inhibition, activity against TrxR is often irreversible and covalent.

-

Mechanism: 3-substituted 6-iodoindolin-2-ones often contain Michael acceptor moieties (e.g.,

-unsaturated ketones). These electrophiles target the Selenocysteine (Sec498) residue at the C-terminal active site of mammalian TrxR. -

Causality: Alkylation of Sec498 inhibits the reduction of oxidized thioredoxin (Trx), leading to the accumulation of Reactive Oxygen Species (ROS).

-

Downstream Effect: ROS accumulation triggers the ASK1-p38 MAPK apoptotic pathway.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism where 6-Iodoindolin-2-one derivatives drive apoptosis via Kinase blockade and ROS induction.

Figure 1: Dual-mechanism action of 6-Iodoindolin-2-one derivatives targeting RTKs and the TrxR-ASK1 axis.

Experimental Protocols

Protocol A: Synthesis of 6-Iodoindolin-2-one (Wolff-Kishner Reduction)

Rationale: Direct iodination of oxindole is non-selective. The preferred route is the reduction of 6-iodoisatin, ensuring regiochemical purity.

Reagents:

-

6-Iodoisatin (1.0 equiv)

-

Hydrazine hydrate (85%, 10.0 equiv)

-

Potassium Hydroxide (KOH, 4.0 equiv)

-

Ethylene Glycol (Solvent)[1]

Step-by-Step Methodology:

-

Hydrazone Formation: Suspend 6-iodoisatin (5 mmol) in ethylene glycol (15 mL). Add hydrazine hydrate (50 mmol) dropwise.

-

Reflux 1: Heat the mixture to 100°C for 1 hour . The solution will turn yellow/orange as the hydrazone forms.

-

Base Addition: Cool to 60°C. Add KOH pellets (20 mmol) carefully.

-

Wolff-Kishner Reduction: Heat to 160°C for 2 hours, then slowly increase to 180-190°C to distill off excess hydrazine and water. Caution: Nitrogen gas evolution will be vigorous.

-

Work-up: Cool to room temperature. Pour into ice-water (100 mL). Acidify with 6N HCl to pH 3.

-

Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water to yield 6-Iodoindolin-2-one as off-white needles.

-

Validation: Check melting point (Expected: >180°C) and 1H-NMR (Singlet at ~10.4 ppm for NH; CH2 signal at ~3.5 ppm).

-

Protocol B: Thioredoxin Reductase (TrxR) Inhibition Assay

Rationale: To verify if the derivative targets the selenocysteine active site.

Materials:

-

Rat liver TrxR (Sigma) or recombinant human TrxR1.

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

-

NADPH.

Workflow:

-

Incubation: Incubate TrxR (10 nM) with the test compound (0.1 - 10 µM) in phosphate buffer (pH 7.4) containing 200 µM NADPH for 30 minutes at 25°C.

-

Reaction Trigger: Add DTNB (5 mM final concentration).

-

Measurement: Monitor the increase in absorbance at 412 nm (formation of TNB anion) for 5 minutes.

-

Calculation: % Activity = (Slope_sample / Slope_control) × 100.

-

Self-Validation: A generic kinase inhibitor (e.g., Staurosporine) should show no inhibition in this assay, whereas a specific TrxR inhibitor (e.g., Auranofin) will show IC50 < 100 nM.

-

Synthetic Pathway Visualization

This diagram outlines the synthesis of the core scaffold and its diversification into active kinase inhibitors.

Figure 2: Synthetic workflow from 6-iodoisatin to functionalized kinase inhibitors.

References

-

Cai, X., et al. (2016). "Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads." Oncotarget, 7(26), 39497–39507. Link

-

Roth, G. J., et al. (2009). "Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120)." Journal of Medicinal Chemistry, 52(14), 4466–4480. Link

-

Porchia, M., et al. (2020). "Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents." Archiv der Pharmazie, 353(11), 2000164. Link

-

Voth, A. R., & Ho, P. S. (2007). "The role of halogen bonding in inhibitor recognition and binding by protein kinases." Current Topics in Medicinal Chemistry, 7(13), 1336–1348. Link

-

Lockman, J. W., et al. (2011).[2] "Oxindole derivatives as inhibitors of TAK1 kinase."[2] Bioorganic & Medicinal Chemistry Letters, 21(6), 1724–1727. Link

Sources

Technical Whitepaper: Operational Safety and Handling of 6-Iodoindolin-2-one

Chemical Profile & Criticality

6-Iodoindolin-2-one (also known as 6-iodooxindole) is a specialized pharmacophore scaffold used primarily in the synthesis of tyrosine kinase inhibitors (e.g., analogs of Sunitinib). Structurally, it consists of an oxindole core substituted with an iodine atom at the 6-position.

While often treated generically as a "halogenated intermediate," this compound possesses distinct physicochemical vulnerabilities compared to its chloro- or bromo- analogs. The Carbon-Iodine (C-I) bond is significantly weaker (approx. 57 kcal/mol) than C-Br (68 kcal/mol) or C-Cl (81 kcal/mol), making it highly susceptible to homolytic cleavage via UV irradiation and palladium-catalyzed dehalogenation. Furthermore, the C3-methylene position of the oxindole ring is prone to oxidative dimerization (forming isoindigo derivatives) under basic, aerobic conditions.

Key Physical Data:

| Property | Specification | Critical Note |

|---|---|---|

| CAS Number | 16622-49-4 | Unique identifier for inventory tracking. |

| Molecular Formula |

Hazard Identification & Risk Assessment

Unlike standard organic solids, the hazards of 6-Iodoindolin-2-one are two-fold: biological toxicity (irritation) and chemical instability (iodine release).

GHS Classification

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Mechanistic Hazards (The "Why")

-

Photo-Deiodination: Exposure to UV/visible light can cleave the C-I bond, generating aryl radicals and liberating elemental iodine (

). -

Oxidative Coupling: In the presence of oxygen and light, the oxindole core can auto-oxidize. This not only degrades the reagent but produces colored impurities (red/brown) that are difficult to purge during purification.

Risk Logic Diagram

The following diagram illustrates the degradation pathways that dictate safety protocols.

Caption: Degradation pathways showing susceptibility to light (iodine release) and air (oxidative dimerization).

Storage & Stability Engineering

To maintain purity (>98%) and safety, a "Cold-Dark-Inert" storage strategy is mandatory.

Protocol 3.1: Long-Term Storage

-

Container: Amber glass vials with Teflon-lined screw caps. Do not use clear glass.

-

Atmosphere: Purge headspace with Argon or Nitrogen before sealing to prevent C3-oxidation.

-

Temperature: Store at 2–8°C (Refrigerated).

-

Desiccation: Store secondary containment over desiccant (silica gel) to prevent hydrolysis.

Protocol 3.2: Stability Indicators

-

Visual Check: If the powder turns from beige to deep brown/purple, significant deiodination has occurred.

-

Solubility Check: Insoluble red particulates in DMSO indicate oxidative dimerization (isoindigo formation).

Operational Protocol: Synthesis & Handling

This section details the workflow for using 6-Iodoindolin-2-one in cross-coupling reactions (e.g., Suzuki-Miyaura) or condensations.

Personal Protective Equipment (PPE)

-

Respiratory: N95 particulate respirator or half-mask with P100 filters (if handling >1g open powder). Use a Fume Hood for all operations.

-

Dermal: Double Nitrile Gloves (0.11 mm minimum thickness). Iodinated aromatics can permeate standard latex.

-

Ocular: Chemical splash goggles.[2]

Weighing and Transfer

Challenge: Oxindoles are often electrostatic and fluffy, posing an inhalation risk. Solution:

-

Use an anti-static gun or ionizer bar inside the balance enclosure.

-

Weigh into a tared vial rather than on weighing paper to minimize transfer losses and dust generation.

-

Solvent Dampening: If possible, pre-dissolve the solid in the reaction solvent (e.g., DMF) within the fume hood before transporting it to the balance (if gravimetric precision allows).

Reaction Setup (Critical Control Points)

When using this reagent in Palladium-catalyzed couplings:

-

Degassing is Critical: Oxygen promotes both the degradation of the catalyst and the oxidative dimerization of the oxindole. Sparge solvents with Argon for 15 minutes before adding the 6-iodoindolin-2-one.

-

Temperature Control: Avoid heating above 100°C unless necessary. High temperatures accelerate deiodination (reductive side-reaction).

-

Base Selection: Strong bases (NaH, KOtBu) will deprotonate the N-H and C3-H. If this is not the intended pathway, use milder bases (

,

Waste Management

-

Stream: Segregate as Halogenated Organic Waste .

-

Pre-treatment: If the waste solution is dark purple (indicating free Iodine), quench with aqueous Sodium Thiosulfate (

) until the color fades to yellow/clear before disposal. This prevents iodine off-gassing in the waste drum.

Emergency Response & Decontamination

This protocol uses chemical logic to neutralize hazards rather than just cleaning them.

Spills (Solid)

-

Isolate: Evacuate the immediate area if dust is airborne.

-

Neutralize: Do NOT use bleach (Sodium Hypochlorite). Bleach oxidizes iodide residues into toxic Iodine gas (

). -

Clean:

-

Wet a paper towel with 5% Sodium Thiosulfate solution (or water if unavailable).

-

Gently wipe the powder to avoid dusting.

-

Place waste in a sealed bag labeled "Hazardous Waste - Iodine Contaminated."

-

Exposure First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes.[3] Iodine compounds can cause corneal staining; seek ophthalmological review.

-

Skin Contact: Wash with soap and water.[3] If yellow staining persists (iodine absorption), wash with a dilute thiosulfate solution or polyethylene glycol (PEG-400).

Operational Workflow Diagram

Caption: Step-by-step operational safety workflow ensuring containment and chemical stability.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2778931, 6-Iodooxindole. Retrieved from [Link]

-

Brieflands. Stability of Iodine in Chemical Compounds Against Heat and Light. (Mechanistic basis for iodine liberation). Retrieved from [Link]

-

Royal Society of Chemistry. Photoisomerization and Stability of Indole-Oxindole Constructs. (Data on light sensitivity of the oxindole scaffold). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of 6-Iodoindolin-2-one

This guide details the solubility profile, thermodynamic behavior, and experimental characterization of 6-Iodoindolin-2-one (also known as 6-iodooxindole). This compound is a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (e.g., Sunitinib analogs) and requires precise solvent selection for purification and formulation.

Executive Summary

6-Iodoindolin-2-one (C₈H₆INO, MW: 259.05 g/mol ) exhibits a solubility profile characteristic of halogenated fused-ring amides. It is sparingly soluble in water due to high crystal lattice energy and lipophilicity (LogP ~2.6), but shows significant solubility in polar aprotic solvents. This guide provides a thermodynamic framework for solvent selection, critical for process chemists optimizing yield during nucleophilic substitution or Knoevenagel condensation reactions.

Physicochemical Profile & Solvent Compatibility

Structural Determinants of Solubility

The solubility of 6-Iodoindolin-2-one is governed by three molecular features:

-

Lactam Motif (–NH–C=O): Facilitates strong intermolecular hydrogen bonding (dimer formation) in the solid state, raising the melting point and reducing solubility in non-polar solvents.

-

Iodine Substituent (C-6): Increases lipophilicity and molecular surface area compared to the parent oxindole, enhancing solubility in halogenated and aromatic solvents via dispersion forces.

-

Aromatic Core: Allows for

stacking, requiring solvents with matching dispersive energy components (Hansen Solubility Parameters) for effective dissolution.

Solubility Data Table (Experimental & Predicted Trends)

Data synthesized from structural analogs (5-Iodoindolin-2-one) and standard solubility screens for oxindole derivatives.[1]

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Solubility (25°C) | Thermodynamic Interaction |

| Polar Aprotic | DMSO | Very High | > 100 mg/mL | Strong dipole-dipole & H-bond acceptance disrupts crystal lattice. |

| Polar Aprotic | DMF | High | > 80 mg/mL | Similar to DMSO; preferred for high-temp reactions. |

| Polar Protic | Methanol | Moderate | 15–25 mg/mL | H-bond donation solvates the carbonyl; limited by alkyl chain. |

| Polar Protic | Ethanol | Moderate | 10–20 mg/mL | Good recrystallization solvent (high temperature coefficient). |

| Chlorinated | Dichloromethane | Moderate | 5–15 mg/mL | Good solvation of the iodo-aromatic moiety. |

| Ether | THF | Moderate | 10–20 mg/mL | Good H-bond acceptor; useful for organometallic coupling. |

| Aqueous | Water | Poor | < 0.1 mg/mL | Hydrophobic effect dominates; high energy cost of cavity formation. |

| Hydrocarbon | n-Hexane | Insoluble | < 0.01 mg/mL | Lacks polarity to overcome lattice energy. |

Thermodynamic Analysis of Dissolution

The dissolution of 6-Iodoindolin-2-one is an endothermic process driven by entropy at higher temperatures. The relationship between solubility (

Where

Thermodynamic Dissolution Cycle

The following diagram illustrates the energetic barriers (Crystal Lattice Energy) vs. the driving forces (Solvation Enthalpy) involved in dissolving 6-Iodoindolin-2-one.

Figure 1: Born-Haber cycle representation of the dissolution process. Solubility is favored when solvation enthalpy compensates for the lattice enthalpy.

Experimental Protocols

Protocol A: Equilibrium Solubility Measurement (Shake-Flask Method)

Standard: OECD Guideline 105

Objective: Determine the thermodynamic saturation point of 6-Iodoindolin-2-one in a specific solvent.

Reagents:

-

6-Iodoindolin-2-one (Purity >98%)

-

Target Solvent (HPLC Grade)

-

0.45 µm PTFE Syringe Filters

Workflow:

-

Saturation: Add excess 6-Iodoindolin-2-one solid to 10 mL of solvent in a glass vial until undissolved solid remains visible.

-

Equilibration: Place the vial in a thermostatic shaker bath at 25.0 ± 0.1°C. Shake at 100 rpm for 24–48 hours.

-

Separation: Stop shaking and allow the suspension to settle for 2 hours (ensure temperature remains constant).

-

Sampling: Withdraw 1 mL of supernatant using a pre-warmed syringe.

-

Filtration: Filter immediately through a 0.45 µm PTFE filter (discard the first 0.2 mL of filtrate to account for filter adsorption).

-

Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (Detection @ 254 nm).

Calculation:

Protocol B: Recrystallization for Purification

Based on solubility differential (Temperature Coefficient).

Context: 6-Iodoindolin-2-one is often synthesized via the Wolff-Kishner reduction or hydrolysis of isatin derivatives. Crude products contain inorganic salts and unreacted isomers.

Solvent System: Ethanol/Water (9:1 v/v) or Ethyl Acetate/Hexane.

Steps:

-

Suspend crude 6-Iodoindolin-2-one in Ethanol (10 mL/g).

-

Heat to reflux (approx. 78°C) until full dissolution. If solid remains, add Ethanol in small increments.

-

Perform hot filtration to remove insoluble inorganic salts.

-

Allow the filtrate to cool slowly to room temperature (25°C), then to 4°C.

-

Collect crystals via vacuum filtration. Wash with cold Ethanol.

Process Workflow Visualization

The following diagram outlines the decision logic for selecting a solvent based on the intended application (Reaction vs. Purification).

Figure 2: Decision matrix for solvent selection based on operational requirements.

References

-

BenchChem. (2025).[2] 5-Iodo-1-methylindoline-2,3-dione: Chemical Properties and Synthesis. Retrieved from

-

PubChem. (2025).[3][4] 5-Iodoindolin-2-one Compound Summary (CID 9838045).[4] National Center for Biotechnology Information. Retrieved from

- Jouyban, A. (2019). Perspectives in solubility measurement and interpretation. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for Shake-Flask Method).

-

Sigma-Aldrich. (2025). Product Specification: 5-Iodoindolin-2-one (CAS 193354-13-1).[4] Retrieved from

- Li, M., et al. (2020). Solubility determination and thermodynamic modeling of indolin-2-one derivatives in pure solvents. Journal of Chemical & Engineering Data.

Sources

6-Iodoindolin-2-one: A Pivotal Scaffold for Divergent Kinase Inhibitor Synthesis

Executive Summary

6-Iodoindolin-2-one (6-Iodo-2-oxindole) represents a "privileged scaffold" in medicinal chemistry, particularly in the development of Tyrosine Kinase Inhibitors (TKIs). Unlike its 5-substituted congeners (e.g., the 5-fluoro core of Sunitinib), the 6-iodo isomer offers a unique vector for structure-activity relationship (SAR) exploration. The C6-iodine moiety serves as a high-fidelity handle for palladium-catalyzed cross-couplings, allowing researchers to probe the solvent-exposed regions of the ATP-binding pocket, while the C3-methylene remains available for Knoevenagel condensations to establish the core pharmacophore.

This technical guide details the robust synthesis of the 6-iodoindolin-2-one core, its validation as a precursor, and its application in divergent library synthesis.

Part 1: Chemical Profile & Strategic Utility

| Property | Data |

| CAS Number | 164014-95-3 (also ref. 26329-86-6 for general isomer class) |

| Molecular Formula | C₈H₆INO |

| Molecular Weight | 259.05 g/mol |

| Appearance | Yellow to tan solid |

| Melting Point | 198–202 °C (dec.) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in EtOH; insoluble in water. |

| Key Reactivity | C3-Position: Nucleophilic (Active Methylene) C6-Position: Electrophilic (Aryl Iodide) N1-Position: Nucleophilic (Amide Nitrogen) |

Strategic Value in Drug Design

The utility of 6-iodoindolin-2-one stems from its orthogonal reactivity .

-

The "Warhead" Installation (C3): The C3 position undergoes Knoevenagel condensation with aldehydes (e.g., pyrrole-2-carboxaldehydes) to form the benzylidene oxindole core characteristic of VEGFR/PDGFR inhibitors.

-

The "Tail" Diversification (C6): The iodine atom is less reactive than the C3-enolate under basic condensation conditions, allowing it to survive the initial core formation. Subsequently, it can be engaged in Suzuki, Sonogashira, or Buchwald-Hartwig couplings to extend the molecule into specific hydrophobic pockets of the target kinase.

Part 2: Synthesis of the Core Scaffold

While 6-iodoindolin-2-one is commercially available, in-house synthesis is often required for scale-up or quality control. Two primary routes exist: the Wolff-Kishner Reduction of Isatins (Lab Scale) and the Nitro-Malonate Decarboxylation (Process Scale).

Preferred Route: The Nitro-Malonate Process

This route is preferred for its scalability and avoidance of hydrazine. It utilizes 2-chloro-nitrobenzene derivatives, leveraging the strong directing effect of the nitro group.

Mechanistic Pathway[1][2][3][4]

-

Nucleophilic Aromatic Substitution (SNAr): A malonate ester displaces a leaving group (often a halogen) ortho to the nitro group.

-

Reductive Cyclization: Reduction of the nitro group to an amine triggers spontaneous intramolecular cyclization with the pendant ester to form the lactam ring.

-

Decarboxylation: Hydrolysis and decarboxylation of the remaining ester moiety yield the final oxindole.

Figure 1: Process-scale synthesis of 6-iodoindolin-2-one via nitro-malonate displacement.

Part 3: Experimental Protocols

Protocol A: Synthesis of 6-Iodoindolin-2-one (Process Route)

Based on principles described in US Patent 8,975,418 B2.

Reagents:

-

2-Chloro-5-iodonitrobenzene (1.0 equiv)

-

Dimethyl malonate (1.2 equiv)

-

Sodium Hydride (60% dispersion, 2.5 equiv)

-

DMSO (anhydrous)

-

Iron powder / Acetic Acid (for reduction)

Step-by-Step Procedure:

-

Malonate Displacement:

-

Charge a flame-dried reactor with DMSO and NaH under nitrogen. Cool to 0°C.

-

Add dimethyl malonate dropwise (gas evolution). Stir for 30 min.

-

Add 2-chloro-5-iodonitrobenzene in DMSO solution.

-

Heat to 100°C for 4 hours. Monitor by HPLC/TLC for disappearance of starting material.

-

Quench with dilute HCl and extract with ethyl acetate. Concentrate to yield the aryl malonate intermediate.

-

-

Reductive Cyclization:

-

Dissolve the intermediate in Acetic Acid/Ethanol (1:1).

-

Add Iron powder (4.0 equiv) and heat to reflux for 2 hours. (Alternatively, catalytic hydrogenation with Pt/C can be used if iodine cleavage is controlled).

-

Filter hot through Celite to remove iron residues.

-

-

Decarboxylation & Isolation:

-

Treat the filtrate with 6N HCl and reflux for 4 hours to hydrolyze the ester and decarboxylate.

-

Cool to room temperature. The product, 6-iodoindolin-2-one, typically precipitates.

-

Filter, wash with water and cold ethanol. Recrystallize from Ethanol/Acetic acid if necessary.

-

Validation Criteria:

-

1H NMR (DMSO-d6): δ 10.5 (s, 1H, NH), 7.28 (dd, 1H), 7.10 (d, 1H), 7.01 (d, 1H), 3.45 (s, 2H, CH2).

-

Purity: >98% by HPLC (254 nm).

Protocol B: Divergent Functionalization

This section describes how to use the scaffold to generate a library of kinase inhibitors.

1. C3-Knoevenagel Condensation (The "Warhead")

This reaction installs the benzylidene moiety essential for ATP-site binding.

Procedure:

-

Suspend 6-iodoindolin-2-one (1.0 equiv) and the target aldehyde (e.g., 3,5-dimethyl-1H-pyrrole-2-carbaldehyde, 1.0 equiv) in Ethanol.

-

Add Piperidine (0.1 equiv) as a catalyst.

-

Reflux for 3–6 hours. The product usually precipitates as a brightly colored (yellow/orange) solid.

-

Filter and wash with cold ethanol.

2. C6-Suzuki Coupling (The "Tail")

This reaction is performed after or before the Knoevenagel step, depending on the stability of the aldehyde partner. Performing it on the core (before condensation) is often cleaner.

Procedure:

-

Combine 6-iodoindolin-2-one (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Potassium Carbonate (2.0 equiv) in Dioxane/Water (4:1).

-

Degas with nitrogen for 10 minutes.

-

Add Pd(dppf)Cl₂ (5 mol%).

-

Heat to 90°C under nitrogen for 12 hours.

-

Workup: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.

Part 4: Divergent Reactivity Map

The following diagram illustrates the strategic divergence possible with this scaffold.

Figure 2: Divergent synthetic pathways originating from the 6-iodoindolin-2-one core.

Part 5: Safety & Handling

-

Iodinated Compounds: Generally light-sensitive. Store 6-iodoindolin-2-one in amber vials at room temperature.

-

Reagents: Sodium Hydride is pyrophoric; handle under inert atmosphere.

-

Waste: Heavy metal waste (Palladium) must be segregated.

References

- Process for preparing 6-iodo-2-oxindole.

-

Knoevenagel condensation reaction. Source: Organic Chemistry Portal.[1] URL:[Link]

-

Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones. Source: ResearchGate (Review of related indolone scaffolds). URL:[Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 3. US8975418B2 - Process for preparing 6-iodo-2-oxindole - Google Patents [patents.google.com]

- 4. EP1848691B1 - Process for the preparation of indolone derivative - Google Patents [patents.google.com]

theoretical studies on 6-Iodoindolin-2-one

Topic: Theoretical Studies on 6-Iodoindolin-2-one: Computational Reactivity, Molecular Docking, and Pharmacophore Modeling Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists

Executive Summary

6-Iodoindolin-2-one (6-Iodooxindole) is a critical halogenated scaffold in modern drug discovery, serving as a privileged structure for kinase inhibitors (e.g., VEGFR, CDK2) and antimicrobial agents (e.g., FtsZ inhibitors). Its theoretical importance lies in the unique electronic properties introduced by the iodine atom at the C6 position:

-

Halogen Bonding: The iodine atom exhibits a pronounced positive electrostatic potential cap (σ-hole), facilitating high-affinity interactions with carbonyl backbones in protein active sites.

-

C3-Reactivity: The indolin-2-one core possesses an active methylene group at C3, serving as a nucleophilic "hotspot" for Knoevenagel condensations and spiro-cyclizations.

-

Lipophilicity Modulation: The 6-iodo substitution significantly alters the LogP, enhancing membrane permeability compared to the parent oxindole.

This guide provides a rigorous theoretical framework for studying 6-Iodoindolin-2-one, synthesizing Density Functional Theory (DFT) protocols, molecular docking workflows, and mechanistic insights grounded in recent literature.

Electronic Structure & Reactivity (DFT Framework)

To understand the pharmacological potential of 6-Iodoindolin-2-one, one must first characterize its ground-state electronic distribution. The following protocol defines the standard computational approach.

Computational Protocol (Self-Validating)

-

Functional: B3LYP (Hybrid functional for accurate organic geometries)

-

Basis Set: 6-311++G(d,p) for C, H, N, O; LANL2DZ for Iodine (Essential to account for relativistic effects of the heavy halogen).

-

Solvation Model: PCM (Polarizable Continuum Model) – Water or DMSO.

Frontier Molecular Orbitals (FMO) Analysis

The reactivity of 6-Iodoindolin-2-one is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Orbital | Localization | Chemical Significance |

| HOMO | Delocalized over the indole ring and Iodine lone pairs. | Dictates nucleophilic attacks. The high energy of Iodine lone pairs raises HOMO, making the ring susceptible to electrophilic substitution. |

| LUMO | Concentrated on the C=O (carbonyl) and C3-C3a bond. | Dictates electrophilic attacks. The C3 position is the primary site for nucleophilic addition (e.g., aldol-like reactions). |

| Band Gap | Indicates moderate chemical stability (hard nucleophile character). |

Molecular Electrostatic Potential (MEP) & The -Hole

A critical theoretical feature of 6-Iodoindolin-2-one is the

-

Interaction Mode: This

-hole acts as a Lewis acid, forming linear halogen bonds ( -

Strength: Theoretical calculations estimate this interaction energy at -2.0 to -5.0 kcal/mol, often comparable to weak hydrogen bonds.

In Silico Drug Design: Molecular Docking & SAR

6-Iodoindolin-2-one is rarely used as a naked drug but rather as a "warhead" or anchor. A prime example is its use in FtsZ inhibitors (bacterial cell division proteins) and Tyrosine Kinase inhibitors .

Case Study: FtsZ Inhibition (Bacterial Target)

Recent studies involving 3,3-bis(heteroaryl)-6-iodoindolin-2-one derivatives demonstrate the scaffold's utility.[7]

-

Target: FtsZ (Filamenting temperature-sensitive mutant Z).

-

Binding Pocket: Hydrophobic interdomain cleft.

-

Key Interactions:

-

H-Bonding: The NH of the lactam ring acts as a donor to Asp/Glu residues.

-

Halogen Bonding: The 6-Iodo group occupies a hydrophobic pocket, often engaging in halogen bonding with backbone carbonyls or Van der Waals interactions with Val/Ile residues.

-

Quantitative Data: Binding Energetics

The following table summarizes theoretical binding energies derived from docking studies (e.g., AutoDock Vina) for 6-iodoindolin-2-one derivatives against FtsZ.

| Component | Energy Contribution (kcal/mol) | Interpretation |

| Van der Waals | -51.8 | Dominant force; driven by the hydrophobic iodine and aromatic rings. |

| Electrostatic | -2.6 | Minor contribution; specific H-bonds (Lactam NH). |

| Desolvation | +15.2 (Entropic penalty) | Displacement of water from the active site. |

| Total Binding Energy | -8.5 to -11.5 | High affinity, comparable to reference inhibitors.[8] |

Data Source: Extrapolated from Isatin Bis-Imidathiazole Hybrids studies (See Ref 1).

Experimental & Theoretical Workflows

Visualization: The Computational Pipeline

The following diagram outlines the standard workflow for characterizing 6-Iodoindolin-2-one derivatives, from quantum mechanics to biological simulation.

Caption: Integrated computational workflow for validating 6-Iodoindolin-2-one derivatives. Note the specific use of LANL2DZ basis set for Iodine.

Synthetic Mechanism (Theoretical View)

The synthesis of the core scaffold typically involves the Wolff Rearrangement or Sandmeyer reaction . Theoretically, the stability of the intermediates is crucial.

Caption: Mechanistic pathway for the synthesis of 6-Iodoindolin-2-one via the Sandmeyer-Isonitroso route.

Detailed Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols describe how to generate the theoretical data discussed.

Protocol A: DFT Geometry Optimization

-

Input Generation: Draw 6-Iodoindolin-2-one in a visualizer (e.g., GaussView).

-

Basis Set Selection: Assign 6-311++G(d,p) to C, H, N, O atoms. Assign LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) to the Iodine atom to handle core electrons via Effective Core Potential (ECP).

-

Job Type: Select Optimization + Frequency.

-

Validation: Ensure no imaginary frequencies exist in the output (confirms a local minimum).

-

MEP Mapping: Map the Total Electron Density with the Electrostatic Potential. Look for the blue region (positive potential) on the tip of the Iodine atom—this validates the

-hole.

Protocol B: Molecular Docking (AutoDock Vina)

-

Receptor Prep: Download PDB (e.g., 2F00 for MurC or FtsZ structures). Remove co-crystallized ligands and water. Add polar hydrogens.

-

Ligand Prep: Import the DFT-optimized structure of 6-Iodoindolin-2-one. Set the amide bond as non-rotatable (rigid ring system).

-

Grid Box: Center the grid on the active site (typically defined by the native ligand). Size:

Å. -

Run: Execute Vina with exhaustiveness = 8.

-

Analysis: Filter poses by binding affinity (cutoff < -7.0 kcal/mol). Visually inspect for the I...O=C halogen bond (Distance < 3.5 Å, Angle

160-180°).

References

-

Isatin Bis-Imidathiazole Hybrids Identified as FtsZ Inhibitors. Source: National Institutes of Health (PMC). Context: Describes the synthesis, docking, and biological evaluation of 6-iodoindolin-2-one derivatives. URL:[Link]

-

Theoretical Investigation by DFT and Molecular Docking of Imidazole Drug Complexes. Source: MDPI (Molecules). Context: Provides the methodological framework for DFT (B3LYP) and docking validation used in similar heterocyclic systems. URL:[Link][9]

-

Synthesis and Crystal Structure of 4,6-Dibromoindolenine. Source: National Institutes of Health (PubMed). Context: Offers structural analogues and crystallographic data validating halogen bonding patterns in halo-indoles. URL:[Link]

-

Molecular Docking and DFT Study of Modified Curcumins. Source: Saudi Pharmaceutical Journal.[6] Context: Validates the ADMET and DFT protocols for ketone/enol systems similar to the indolin-2-one core. URL:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Molecular docking, drug-likeness and DFT study of some modified tetrahydrocurcumins as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isatin Bis-Imidathiazole Hybrids Identified as FtsZ Inhibitors with On-Target Activity Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One [mdpi.com]

Methodological & Application

Application Note: High-Yield Synthesis of 6-Iodoindolin-2-one from 6-Iodoindole

Executive Summary & Strategic Analysis

6-Iodoindolin-2-one (6-Iodooxindole) is a critical pharmacophore in medicinal chemistry, serving as the core scaffold for several receptor tyrosine kinase (RTK) inhibitors, most notably Sunitinib (Sutent) . The presence of the iodine atom at the C6 position provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for rapid diversification of the scaffold.

Direct synthesis from 6-iodoindole is the most atom-economical route for laboratory-scale preparation. However, this transformation presents a specific chemoselective challenge: oxidizing the electron-rich C2-C3 double bond without affecting the aryl iodide or causing oxidative polymerization.

This guide details a modified Marfat-Carta protocol , utilizing N-Bromosuccinimide (NBS) for oxidative bromination followed by Zinc-mediated reductive dehalogenation . This method is selected for its operational simplicity, high tolerance of aryl halides, and scalability compared to metal-catalyzed oxidations.

Retrosynthetic Logic

The transformation requires the installation of a carbonyl at C2 and the saturation of the C2-C3 bond.

-

Challenge: Direct oxidation often yields Isatin (indoline-2,3-dione) or leads to polymerization.

-

Solution: A stepwise approach via a 3,3-dibromooxindole or 3-bromooxindole intermediate, which is subsequently reduced to the methylene group (-CH2-) at C3.

Figure 1: Retrosynthetic strategy for the conversion of 6-iodoindole to 6-iodooxindole.

Reaction Mechanism & Critical Parameters

The success of this protocol relies on controlling the "oxidative hydrolysis" pathway.

-

Electrophilic Bromination: NBS provides a source of Br+. The indole C3 position is highly nucleophilic. Attack at C3 forms a 3-bromoindolenine intermediate.

-

Solvolysis: Water (or t-BuOH) attacks the C2 position of the indolenine, leading to ring opening/closing or direct tautomerization to form the oxindole core.

-

Over-bromination: Under standard conditions, the C3 position is often brominated twice (forming 3,3-dibromooxindole) or once (3-bromooxindole).

-

Reductive Cleanup: Zinc dust in acetic acid selectively reduces the aliphatic C-Br bonds at C3 without reducing the aromatic C-I bond at C6, provided temperature is controlled.

Figure 2: Mechanistic pathway from Indole to Oxindole via brominated intermediates.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Equiv.[1][2][3] | Role | CAS No. |

| 6-Iodoindole | 1.0 | Substrate | 16066-91-4 |

| N-Bromosuccinimide (NBS) | 3.0 | Oxidant/Brominating Agent | 128-08-5 |

| tert-Butanol (t-BuOH) | Solvent | Co-solvent (stabilizes radical) | 75-65-0 |

| Water (H2O) | Solvent | Nucleophile (Oxygen source) | 7732-18-5 |

| Zinc Dust | 10.0 | Reductant | 7440-66-6 |

| Acetic Acid (AcOH) | Solvent | Proton source for reduction | 64-19-7 |

Step-by-Step Procedure

Phase 1: Oxidative Bromination

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Iodoindole (1.0 g, 4.11 mmol) in a mixture of t-BuOH (30 mL) and Water (10 mL).

-

Note: t-BuOH is preferred over THF or MeOH as it suppresses side reactions and stabilizes the intermediate cation.

-

-

Addition: Add NBS (2.2 g, 12.3 mmol, 3.0 equiv) portion-wise over 15 minutes at Room Temperature (20-25°C).

-

Observation: The solution will turn orange/red. A slight exotherm may occur; ensure temperature does not exceed 30°C to prevent iodine exchange.

-

-

Reaction: Stir the mixture at room temperature for 1.5 to 2 hours.

-

Monitor: Check via TLC (Hexane/EtOAc 3:1). The starting indole (high Rf) should disappear. You may see a new spot corresponding to the 3,3-dibromo intermediate.

-

Phase 2: Reductive Dehalogenation (One-Pot)

Scientific Insight: Isolating the brominated intermediate is possible but unnecessary and reduces yield. The "one-pot" reduction is standard.

-

Acidification: Dilute the reaction mixture with Acetic Acid (20 mL).

-

Reduction: Add Zinc dust (2.7 g, ~41 mmol, 10 equiv) carefully in small portions.

-

Caution: Hydrogen gas evolution may occur.[4] Ensure good ventilation.

-

Temperature Control: Keep the reaction between 20-30°C. Do not heat. High heat (>50°C) combined with Zn/AcOH can risk reducing the aryl-iodide (de-iodination).

-

-

Stirring: Stir vigorously for 1–2 hours.

-

Monitor: TLC should show the conversion of the intermediate to a lower Rf spot (the oxindole).

-

Phase 3: Workup & Purification

-

Filtration: Filter the mixture through a pad of Celite to remove unreacted Zinc. Wash the pad with Ethyl Acetate (EtOAc).

-

Concentration: Concentrate the filtrate under reduced pressure to remove most of the t-BuOH and AcOH.

-

Extraction: Dilute the residue with water (50 mL) and extract with EtOAc (3 x 50 mL).

-

Wash: Wash the combined organics with Saturated NaHCO3 (to remove residual acid) and Brine. Dry over Na2SO4.

-

Purification: The crude solid is often pure enough for use (approx. 90-95%). For analytical purity, recrystallize from Ethanol or perform Flash Column Chromatography (SiO2, 0-50% EtOAc in Hexanes).

Expected Yield & Characterization

-

Yield: 75% – 85%

-

Appearance: Tan to light orange solid.

-

1H NMR (DMSO-d6, 400 MHz):

- 10.50 (s, 1H, NH)

- 7.25 (d, 1H, Ar-H)

- 7.15 (dd, 1H, Ar-H)

- 6.90 (d, 1H, Ar-H)

- 3.45 (s, 2H, C3-CH2) — Diagnostic Peak (Distinguishes oxindole from isatin).

Process Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis of the 3-bromo intermediate. | Ensure sufficient water is present in Phase 1. Extend reaction time before adding Zn. |

| Loss of Iodine | Over-reduction during Phase 2. | CRITICAL: Do not heat the Zn/AcOH step. Keep T < 30°C. Reduce Zn equivalents to 5.0 if de-iodination is observed. |

| Formation of Isatin | Over-oxidation. | Reduce NBS equivalents to 2.0-2.5. Ensure t-BuOH is used (not pure water/acid). |

| Sticky/Tarry Product | Polymerization of indole. | Add NBS slowly. Ensure the starting material is fully dissolved before NBS addition. |

References

-

Marfat, A., & Carta, M. P. (1987).[5] Oxidation of indoles with pyridinium bromide perbromide: a simple and efficient synthesis of 7-azaoxindoles. Tetrahedron Letters, 28(35), 4027-4030. Link[5]

- Foundational method for NBS/PBP mediated oxid

-

Boehringer Ingelheim International Gmbh. (2015).[6] Process for preparing 6-iodo-2-oxindole. U.S. Patent No.[6] 8,975,418.[6] Washington, DC: U.S. Patent and Trademark Office. Link

- Industrial scale protocol specifically for the 6-iodo deriv

-

Sun, L., et al. (2003). Synthesis and biological evaluation of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptors. Journal of Medicinal Chemistry, 46(7), 1116-1119. Link

- Contextualizes the utility of 6-iodooxindole in Sunitinib analogs.

-

Kraybill, B. C., et al. (2002). Inhibitor scaffolds as new allele specific kinase substrates. Journal of the American Chemical Society, 124(41), 12118-12128. Link

- Provides synthetic context for halogen

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxindole synthesis [organic-chemistry.org]

- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. US8975418B2 - Process for preparing 6-iodo-2-oxindole - Google Patents [patents.google.com]

Application Notes and Protocols for 6-Iodoindolin-2-one in Synthetic Chemistry and Drug Discovery

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 6-Iodoindolin-2-one. It details its chemical properties, core synthetic transformations, and its utility as a pivotal building block in the development of targeted therapeutics, particularly kinase inhibitors. The protocols herein are designed to be robust and self-validating, with an emphasis on the rationale behind procedural steps to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction to 6-Iodoindolin-2-one: A Versatile Scaffold

6-Iodoindolin-2-one, also known as 6-iodo-2-oxindole, is a heterocyclic building block of significant interest in medicinal chemistry.[1][2] Its core structure, the indolin-2-one moiety, is a privileged scaffold found in numerous bioactive molecules and approved pharmaceuticals.[3][4] The defining feature of this particular derivative is the iodine atom at the 6-position of the aromatic ring. This halogen provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments and the construction of complex molecular architectures.[2] This versatility makes 6-Iodoindolin-2-one a valuable starting material in drug discovery programs, especially those targeting protein kinases.[3][5]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 6-Iodoindolin-2-one is fundamental to its effective use in the laboratory.

| Property | Value | Reference |

| Chemical Formula | C₈H₆INO | [2] |

| Molecular Weight | 259.04 g/mol | [2] |

| Appearance | White to yellowish crystalline solid | [1] |

| Boiling Point | 365 °C at 760 mmHg | [2] |

| Storage | Room temperature, protected from light, in a dry, sealed container | [2] |

| CAS Number | 919103-45-0 | [2] |

Note: It is always recommended to consult the specific supplier's Safety Data Sheet (SDS) for the most accurate and up-to-date handling and storage information.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The iodine substituent on the 6-Iodoindolin-2-one ring is poised for a range of powerful C-C and C-N bond-forming reactions. The following sections provide detailed protocols for three of the most impactful transformations: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The causality behind the choice of reagents and conditions is explained to provide a deeper experimental insight.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organohalide with an organoboron compound.[6] In the context of 6-Iodoindolin-2-one, this reaction is instrumental in introducing new aryl or heteroaryl moieties, a common strategy in the design of kinase inhibitors.[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. corning.com [corning.com]

- 4. amsbio.com [amsbio.com]

- 5. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Knoevenagel Condensation [organic-chemistry.org]

- 7. ibidi.com [ibidi.com]

Application Note: Strategic Utilization of 6-Iodoindolin-2-one in Kinase Inhibitor Design

Topic: Applications of 6-Iodoindolin-2-one in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Chemical Biologists.

Executive Summary

6-Iodoindolin-2-one (6-iodooxindole) represents a high-value "privileged scaffold" in modern medicinal chemistry. While the oxindole core is ubiquitous in FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib), the 6-iodo variant offers distinct advantages over its chloro- or bromo-analogs.

This guide details the application of 6-Iodoindolin-2-one as a versatile building block. Its utility is twofold:

-

Synthetic Handle: The C6-iodine atom provides superior reactivity for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) under mild conditions, enabling rapid library generation at the "solvent-front" vector.

-

Theranostic Potential: The iodine substituent allows for direct halogen bonding interactions within binding pockets and serves as a precursor for radioiodine exchange (

) in nuclear imaging tracers.

Scientific Background & Rationale

The "Privileged" Oxindole Core

The indolin-2-one scaffold mimics the purine ring of ATP. In kinase active sites, the amide nitrogen (N1) and carbonyl oxygen (C2) typically form a bidentate hydrogen-bonding network with the kinase "hinge region" residues (e.g., Glu81/Leu83 in CDK2).

The "Iodine Advantage" at C6

Position C6 of the oxindole core typically projects towards the solvent-accessible region or a hydrophobic specificity pocket (Gatekeeper region), depending on the kinase isoform.

-

Enhanced Reactivity: The C-I bond energy (approx. 57 kcal/mol) is significantly lower than C-Br (68 kcal/mol) or C-Cl (81 kcal/mol), facilitating oxidative addition of Pd(0) species at lower temperatures, preserving sensitive functional groups at C3.

-

Halogen Bonding (XB): Iodine is highly polarizable and possesses a distinct "sigma-hole" (positive electrostatic potential cap). This allows 6-iodo derivatives to form strong halogen bonds with backbone carbonyls in the target protein, a strategy increasingly used to boost potency and selectivity.

Experimental Protocols

Protocol A: C6-Diversification via Suzuki-Miyaura Coupling

Objective: To introduce aryl/heteroaryl diversity at the C6 position before functionalizing the C3 position. This sequence prevents interference with the acidic C3 protons.

Reagents:

-

Substrate: 6-Iodoindolin-2-one (1.0 equiv)

-